((2S,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,4-difluorotetrahydrofuran-2-yl)methyl benzoate
Description
The compound ((2S,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,4-difluorotetrahydrofuran-2-yl)methyl benzoate is a fluorinated tetrahydrofuran derivative with a dihydropyrimidinone (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) moiety and two benzoyl ester groups. The difluoro substituents at positions 2 and 4 enhance metabolic stability by resisting enzymatic degradation, while the benzoyl esters may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O7/c24-17-18(33-21(30)15-9-5-2-6-10-15)23(25,13-32-20(29)14-7-3-1-4-8-14)34-19(17)27-12-11-16(28)26-22(27)31/h1-12,17-19H,13H2,(H,26,28,31)/t17-,18+,19-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZLXFJRVGWKI-ISJRUSPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=CC(=O)NC3=O)F)OC(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)F)OC(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194557 | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-4′-C-fluoro-, 3′,5′-dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612841-23-2 | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-4′-C-fluoro-, 3′,5′-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612841-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-4′-C-fluoro-, 3′,5′-dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ((2S,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,4-difluorotetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.43 g/mol. The compound features a tetrahydrofuran ring with difluoromethyl and benzoyloxy substituents, as well as a pyrimidine-derived moiety that may contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H18F2N2O7 |
| Molecular Weight | 468.43 g/mol |
| SMILES | O=c1ccn(c(=O)[nH]1)[C@@H]1OC@(F)COC(=O)c1ccccc1 |
Antitumor Activity
Recent studies have indicated that compounds similar to ((2S,3S,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,4-difluorotetrahydrofuran-2-yl)methyl benzoate exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound appears to inhibit key enzymes involved in tumor proliferation and survival pathways. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways.
Antiviral Properties
The compound has also been evaluated for its antiviral properties. Preliminary data suggest it may inhibit viral replication through interference with viral RNA synthesis.
- Case Study : In a study involving hepatitis C virus (HCV), derivatives of this compound showed promise in reducing viral load in infected cell cultures. This suggests potential applications in antiviral therapies.
Anti-inflammatory Effects
Moreover, the compound exhibits anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.
- Research Findings : An investigation into its effects on cytokine production revealed a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when tested in macrophage models.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies indicate:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized in the liver with a significant first-pass effect.
- Excretion : Predominantly excreted via renal pathways.
Safety and Toxicology
Toxicological assessments reveal that while the compound shows promising biological activity, it also presents certain safety concerns:
- Toxicity Studies : Acute toxicity studies indicate a dose-dependent response with observable side effects at higher concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Compound A : (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
- Differences :
- Substitution on pyrimidine: 4-Benzamido vs. 2,4-dioxo.
- Fluorine count: One fluoro (C4) vs. two fluorines (C2 and C4).
- Additional methyl group at C3.
- Implications : The 4-benzamido group may enhance target specificity, but the single fluorine and methyl group could reduce steric hindrance compared to the target compound’s difluoro configuration.
Compound B : ((2R,3R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-oxotetrahydrofuran-2-yl)methyl benzoate
- Differences :
- Oxo group at C4 replaces the fluorine in the target compound.
Compound C : Sofosbuvir [(S)-Isopropyl 2-(((S)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)-(phenoxy)phosphorylamino)propanoate]
- Differences :
- Phosphate ester instead of benzoyl esters.
- Methyl and hydroxy groups at C3 and C4.
- Implications : The phosphate group in sofosbuvir facilitates prodrug activation, enabling intracellular conversion to the active triphosphate form. The target compound’s benzoyl esters may prolong half-life but require esterase-mediated activation.
Compound D : ((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate
- Differences: Lacks the dihydropyrimidinone ring. Contains hydroxy and methoxy groups.
Physicochemical and Pharmacokinetic Properties
Structural Similarity Analysis
Using Tanimoto coefficients (Tc) and shape-Tanimoto (ST) metrics :
- Target vs. Compound A : Moderate Tc (~0.65) due to shared benzoyl and pyrimidine motifs but divergent fluorine/methyl groups.
- Target vs. Sofosbuvir : Low Tc (~0.45) due to phosphate vs. benzoyl ester backbones.
- Target vs. Compound D: Very low Tc (~0.25) due to missing dihydropyrimidinone.
Research Findings and Implications
- Antiviral Potential: The target compound’s dihydropyrimidinone and fluorinated tetrahydrofuran align with antiviral nucleoside analogs like sofosbuvir. However, its lack of a phosphate group may limit intracellular activation unless esterases cleave the benzoyl esters .
- Synthetic Challenges : The stereospecific 2S,3S,4R,5R configuration requires advanced enzymatic or chiral synthesis methods, similar to intermediates in and .
- Toxicity Considerations : Benzoyl esters may increase hepatotoxicity risk compared to phosphate prodrugs, necessitating detailed in vivo studies .
Q & A
Basic: What are the recommended synthetic strategies for this compound, and how are stereochemical outcomes controlled?
Answer:
Synthesis typically involves multi-step nucleophilic substitution and protection/deprotection reactions. Key steps include:
- Fluorination control : Use of fluorinating agents under anhydrous conditions to install the 2,4-difluoro substituents while preserving stereochemistry .
- Benzoyloxy group introduction : Benzoylation reactions with benzoyl chloride in dichloromethane or acetonitrile, monitored via TLC (dichloromethane mobile phase) .
- Stereochemical fidelity : Chiral auxiliaries or enzyme-mediated catalysis ensure retention of (2S,3S,4R,5R) configuration. Reaction progress is validated via - and -NMR to confirm regio- and stereoselectivity .
Basic: What safety protocols are critical for handling and storing this compound?
Answer:
- Handling : Avoid skin/eye contact and inhalation. Use nitrile gloves, fume hoods, and anti-static equipment to prevent electrostatic discharge .
- Storage : Keep in airtight containers under dry, inert atmospheres (e.g., nitrogen). Store at 2–8°C in a ventilated, fireproof area .
- Spill management : Absorb with inert materials (e.g., sand) and dispose via licensed hazardous waste facilities .
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ adducts). Predicted collision cross-sections (CCS) for adducts like [M+Na]+ (245.8 Ų) aid in identifying ionization patterns .
- NMR spectroscopy : - and -NMR (DMSO-) resolve benzoyloxy, fluorinated tetrahydrofuran, and dihydropyrimidinone signals. -NMR further validates difluoro positions .
- FTIR : Peaks at ~1730 cm (ester C=O) and ~1670 cm (dihydropyrimidinone C=O) confirm functional groups .
Advanced: How can researchers resolve discrepancies in stereochemical assignments from NMR data?
Answer:
- 2D-NMR techniques : Use NOESY/ROESY to detect spatial proximity between protons (e.g., tetrahydrofuran H-2 and H-3) and confirm relative configuration .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values for diastereomers .
- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical proof but requires high-purity samples .
Advanced: What experimental design principles optimize reaction yields without compromising stereochemical integrity?
Answer:
- DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) to maximize yield. For example, acetonitrile enhances nucleophilic substitution rates vs. THF .
- In situ monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate enantiomerically pure fractions .
Advanced: How do fluorine substituents influence the compound’s stability under varying pH and temperature?
Answer:
- pH stability : The 2,4-difluoro groups enhance electron-withdrawing effects, increasing susceptibility to hydrolysis at alkaline pH (>9). Stability studies in buffered solutions (pH 3–7) show <5% degradation over 72 hours .
- Thermal stability : Decomposition occurs above 150°C, with mass loss (TGA) attributed to benzoyloxy group cleavage. Store at ≤25°C to prevent thermal degradation .
Advanced: How can mass spectrometry data be interpreted to distinguish isobaric impurities?
Answer:
- CCS matching : Compare experimental CCS values (e.g., [M+H]+ at 233.8 Ų) with predicted data to identify adducts vs. structural isomers .
- MS/MS fragmentation : Key fragments (e.g., m/z 105 for benzoyl ions) confirm ester bond cleavage. Absence of m/z 163 (dihydropyrimidinone fragment) suggests impurities .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
